molecular formula C10H12Cl2O3S B14632401 4-Chlorophenyl 1-chloro-2-methylpropane-1-sulfonate CAS No. 53459-19-1

4-Chlorophenyl 1-chloro-2-methylpropane-1-sulfonate

Katalognummer: B14632401
CAS-Nummer: 53459-19-1
Molekulargewicht: 283.17 g/mol
InChI-Schlüssel: CMGUMLCDRLFWJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chlorophenyl 1-chloro-2-methylpropane-1-sulfonate is an organic compound that features a sulfonate group attached to a chlorinated aromatic ring and a chlorinated alkyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 1-chloro-2-methylpropane-1-sulfonate typically involves the reaction of 4-chlorophenol with 1-chloro-2-methylpropane-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chlorophenyl 1-chloro-2-methylpropane-1-sulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The aromatic ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chlorinated alkyl chain can be reduced to form hydrocarbons or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.

    Oxidation: Formation of chlorinated quinones or other oxidized aromatic compounds.

    Reduction: Formation of dechlorinated hydrocarbons or reduced sulfonate derivatives.

Wissenschaftliche Forschungsanwendungen

4-Chlorophenyl 1-chloro-2-methylpropane-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Wirkmechanismus

The mechanism by which 4-Chlorophenyl 1-chloro-2-methylpropane-1-sulfonate exerts its effects involves its reactivity towards nucleophiles. The sulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be harnessed to modify biological molecules or to synthesize new compounds with desired properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chlorophenyl 1-chloro-2-methylpropane-1-sulfonate: Unique due to the presence of both a chlorinated aromatic ring and a chlorinated alkyl chain.

    4-Chlorophenyl 1-chloro-2-methylpropane: Lacks the sulfonate group, resulting in different reactivity and applications.

    4-Chlorophenyl sulfonate:

Uniqueness

The combination of a chlorinated aromatic ring and a chlorinated alkyl chain in this compound imparts unique reactivity, making it a valuable compound for various chemical transformations and applications in research and industry.

Eigenschaften

CAS-Nummer

53459-19-1

Molekularformel

C10H12Cl2O3S

Molekulargewicht

283.17 g/mol

IUPAC-Name

(4-chlorophenyl) 1-chloro-2-methylpropane-1-sulfonate

InChI

InChI=1S/C10H12Cl2O3S/c1-7(2)10(12)16(13,14)15-9-5-3-8(11)4-6-9/h3-7,10H,1-2H3

InChI-Schlüssel

CMGUMLCDRLFWJN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(S(=O)(=O)OC1=CC=C(C=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.